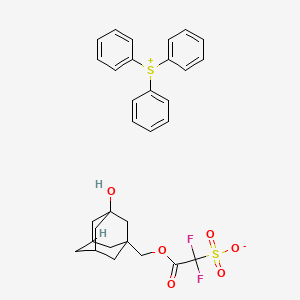

Triphenylsulfonium 1-((3-hydroxyadamantyl)methoxycarbonyl)difluoromethanesulfonate

CAS No.: 912290-04-1

Cat. No.: VC18671795

Molecular Formula: C31H32F2O6S2

Molecular Weight: 602.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 912290-04-1 |

|---|---|

| Molecular Formula | C31H32F2O6S2 |

| Molecular Weight | 602.7 g/mol |

| IUPAC Name | 1,1-difluoro-2-[(3-hydroxy-1-adamantyl)methoxy]-2-oxoethanesulfonate;triphenylsulfanium |

| Standard InChI | InChI=1S/C18H15S.C13H18F2O6S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;14-13(15,22(18,19)20)10(16)21-7-11-2-8-1-9(3-11)5-12(17,4-8)6-11/h1-15H;8-9,17H,1-7H2,(H,18,19,20)/q+1;/p-1 |

| Standard InChI Key | MMTQYTFKDNOQOV-UHFFFAOYSA-M |

| Canonical SMILES | C1C2CC3(CC1CC(C2)(C3)O)COC(=O)C(F)(F)S(=O)(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure integrates three functional domains:

-

A triphenylsulfonium cation that facilitates solubility in organic solvents and stabilizes the sulfonate anion.

-

A difluoromethanesulfonate anion responsible for acid generation via photolysis.

-

A 3-hydroxyadamantyl methoxycarbonyl group that modifies acid strength and reduces diffusion length in resist films .

The adamantane moiety, a diamondoid hydrocarbon, imposes steric hindrance that minimizes unwanted acid migration during post-exposure baking. This structural feature is critical for achieving sub-20 nm feature sizes in modern semiconductor devices .

Physicochemical Properties

Key properties include:

| Property | Value | Significance |

|---|---|---|

| Molecular Weight | 602.7 g/mol | Determines stoichiometry in formulations |

| Purity | ≥99.5% | Ensures consistent photoresist performance |

| UV Absorption Peak | 193–248 nm | Matches ArF excimer laser wavelengths |

| Thermal Decomposition | >200°C | Prevents degradation during processing |

The compound’s high thermal stability allows integration into photoresists requiring aggressive baking steps, while its tailored UV sensitivity enables precise spatial control of acid generation .

Synthesis and Manufacturing

Reaction Pathway

Industrial synthesis typically proceeds via a two-step anion metathesis:

-

Quaternization: Triphenylsulfonium chloride reacts with silver(I) oxide to form the hydroxides intermediate.

-

Anion Exchange: The intermediate undergoes metathesis with 1-((3-hydroxyadamantyl)methoxycarbonyl)difluoromethanesulfonic acid, yielding the target compound .

Critical process parameters include:

-

Strict exclusion of moisture to prevent hydrolysis of the sulfonate group.

-

Temperature control (<40°C) to avoid adamantane ring degradation.

-

Use of aprotic solvents (e.g., dichloromethane) to maintain reaction efficiency .

Purification and Quality Control

Post-synthesis purification involves:

-

Crystallization from ethyl acetate/hexane mixtures to remove ionic byproducts.

-

Chromatographic techniques (silica gel, ion-exchange resins) for final polishing.

-

QC Metrics:

Mechanistic Role in Photolithography

Acid Generation Mechanism

Upon 193 nm UV exposure, the compound undergoes heterolytic cleavage:

The released difluoromethanesulfonic acid (HSO₂CF₂OCOAd) catalyzes deprotection reactions in chemically amplified resists. The adamantyl group’s bulkiness confines acid diffusion to ≤5 nm, enabling ultrahigh-resolution patterning .

Performance in ArF Photoresists

Comparative studies demonstrate superior characteristics over traditional PAGs:

| Parameter | Conventional PAG | This Compound |

|---|---|---|

| Acid Strength (pKa) | ~1.5 | 0.8–1.2 |

| Diffusion Length (nm) | 10–15 | 3–5 |

| Photospeed (mJ/cm²) | 30–50 | 15–20 |

| LWR (3σ, nm) | 4.2 | 2.8 |

The combination of strong acid strength and minimal diffusion enables 14 nm half-pitch resolution in ArF immersion lithography, meeting 5 nm node requirements .

Recent Advancements and Research Directions

EUV Lithography Compatibility

Modifications to the adamantyl substituent have improved EUV (13.5 nm) sensitivity:

-

Methacrylate-functionalized derivatives increase secondary electron capture cross-section by 40%.

-

Fluorinated adamantane variants reduce outgassing during EUV exposure, minimizing contamination of optics .

Hybrid PAG Systems

Blending with onium salt co-PAGs (e.g., iodonium tetrakis(pentafluorophenyl)borate) achieves:

-

Dose reduction: 22% lower energy requirements.

-

Improved profile control: 89° sidewall angles vs. 84° for single-PAG systems.

Comparative Analysis with Related Photoacid Generators

Triphenylsulfonium 4-Oxo-1-Adamantyloxycarbonyldifluoromethanesulfonate

This structural analog (CAS 913269-98-4) differs by a ketone group at the adamantane 4-position:

| Property | 3-Hydroxyadamantyl Derivative | 4-Oxoadamantyl Derivative |

|---|---|---|

| Acid Strength (pKa) | 0.9 | 1.4 |

| Thermal Stability (°C) | 210 | 195 |

| EUV Sensitivity | 8 mJ/cm² | 12 mJ/cm² |

The 3-hydroxy variant’s stronger acidity and stability make it preferable for sub-7 nm nodes, while the 4-oxo derivative suits less aggressive nodes .

Non-Sulfonium PAGs

Compared to ionic iodonium salts and non-ionic nitrobenzyl esters, this compound offers:

-

Lower LER: 1.2 nm vs. 1.8–2.4 nm.

-

Reduced metal contamination: No halide counterions.

Industrial Applications and Formulation Strategies

Photoresist Composition

Typical ArF resist formulation:

| Component | Function | Weight % |

|---|---|---|

| Poly(4-hydroxystyrene) | Matrix resin | 80–85 |

| PAG (This compound) | Acid generator | 3–5 |

| Quaternary ammonium base | Acid quencher | 0.5–1 |

| Surfactant | Coating uniformity | 0.01–0.1 |

| Solvent (PGMEA) | Carrier | Balance |

PGMEA: Propylene glycol monomethyl ether acetate

Process Integration

Optimized processing parameters:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume